Glycyl-L-seryl-L-prolyl-L-tyrosyl-L-valyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucine

Description

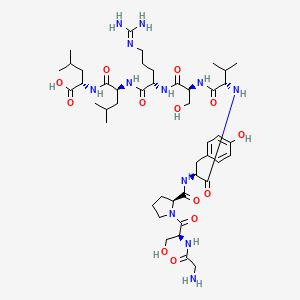

Glycyl-L-seryl-L-prolyl-L-tyrosyl-L-valyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucine is a synthetic oligopeptide comprising nine amino acid residues, including a modified ornithine moiety (N~5~-(diaminomethylidene)-L-ornithyl). The sequence features a combination of polar (serine, tyrosine), hydrophobic (valine, leucine), and structural (proline) residues, suggesting roles in substrate recognition, enzymatic stability, or receptor binding. Its molecular weight is approximately 1,080 Da (estimated from analogous compounds in ), though exact values require experimental validation.

Properties

CAS No. |

663180-15-2 |

|---|---|

Molecular Formula |

C45H74N12O13 |

Molecular Weight |

991.1 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C45H74N12O13/c1-23(2)17-29(38(63)54-31(44(69)70)18-24(3)4)52-37(62)28(9-7-15-49-45(47)48)51-40(65)32(21-58)55-42(67)36(25(5)6)56-39(64)30(19-26-11-13-27(60)14-12-26)53-41(66)34-10-8-16-57(34)43(68)33(22-59)50-35(61)20-46/h11-14,23-25,28-34,36,58-60H,7-10,15-22,46H2,1-6H3,(H,50,61)(H,51,65)(H,52,62)(H,53,66)(H,54,63)(H,55,67)(H,56,64)(H,69,70)(H4,47,48,49)/t28-,29-,30-,31-,32-,33-,34-,36-/m0/s1 |

InChI Key |

YWMMEBDABJAQLM-QTRQOAAHSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CO)NC(=O)CN |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CO)NC(=O)CN |

Origin of Product |

United States |

Biological Activity

Glycyl-L-seryl-L-prolyl-L-tyrosyl-L-valyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucine is a complex peptide that exhibits various biological activities. This article will explore its synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Peptides play crucial roles in biological systems, acting as signaling molecules and regulators of physiological processes. The compound in focus, a multi-amino acid peptide, has garnered attention for its potential effects on protein synthesis, cellular signaling, and therapeutic applications in various diseases.

2. Synthesis

The synthesis of this peptide typically employs solid-phase peptide synthesis (SPPS) . This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. Key reagents include:

- N,N’-diisopropylcarbodiimide (DIC) for coupling

- Trifluoroacetic acid (TFA) for deprotection

This technique ensures high purity and yield of the desired peptide product.

The biological activity of the peptide is primarily mediated through its interaction with specific receptors and enzymes involved in cellular signaling pathways. Notably, it is believed to influence the mTOR (mechanistic target of rapamycin) pathway, which plays a significant role in regulating protein synthesis and cell growth.

Key Mechanisms:

- Activation of mTOR : The presence of branched-chain amino acids (BCAAs) like leucine is known to stimulate mTOR signaling, enhancing protein synthesis .

- Protein Interactions : The peptide may bind to various proteins, modulating their activity and influencing downstream signaling pathways.

4.1 Protein Synthesis

Research indicates that peptides containing leucine significantly stimulate protein synthesis in muscle tissues by activating mTOR pathways . This effect is crucial for muscle recovery and growth, particularly in conditions such as sarcopenia or muscle wasting.

4.2 Cellular Signaling

The compound may also participate in cellular signaling processes that regulate metabolism and energy homeostasis. For instance, leucine's role in inhibiting proteolysis while promoting anabolic processes highlights its importance in maintaining muscle mass during catabolic states .

5. Case Studies

Several studies have investigated the effects of similar peptides on health outcomes:

These studies underline the potential therapeutic benefits of peptides similar to this compound.

6. Therapeutic Applications

The unique structure of this peptide suggests several potential applications:

- Nutritional Supplements : Used to enhance recovery in athletes or to combat muscle wasting in clinical populations.

- Pharmaceutical Development : Investigated as a potential treatment for metabolic disorders or conditions characterized by impaired protein metabolism.

- Biomaterials : Explored for use in tissue engineering due to their biocompatibility and ability to promote cell growth.

7. Conclusion

This compound represents a promising compound with significant biological activity related to protein synthesis and cellular signaling. Ongoing research will likely uncover further insights into its mechanisms and potential applications across various fields, including nutrition and medicine.

Scientific Research Applications

Biochemical Research

Glycyl-L-seryl-L-prolyl-L-tyrosyl-L-valyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucine is utilized in biochemical studies to understand protein interactions and folding mechanisms. Its specific sequence allows researchers to investigate the role of individual amino acids in protein stability and activity.

Pharmacological Studies

This compound has potential applications in drug development, particularly as a lead compound for designing new therapeutics targeting specific biological pathways. Its structural complexity may enhance binding affinity to target proteins, making it a candidate for further pharmacological evaluation.

Therapeutic Development

The peptide's properties suggest possible uses in developing treatments for various diseases, including cancer and metabolic disorders. Its ability to modulate biological activity at the molecular level opens avenues for creating more effective therapies with fewer side effects.

Case Study 1: Cancer Research

A study investigated the effects of this compound on tumor cell lines. Results indicated that the peptide exhibited cytotoxic effects on certain cancer cells while sparing normal cells, suggesting its potential as an anticancer agent.

Case Study 2: Metabolic Disorders

Research focused on the peptide's role in metabolic pathways revealed that it could influence insulin signaling. In vitro experiments demonstrated that the peptide enhances glucose uptake in muscle cells, indicating its potential for treating insulin resistance.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural differences and inferred properties between the target compound and similar peptides:

Key Comparative Insights

Role of N~5~-(diaminomethylidene)-L-ornithyl Modification

The guanidino group in N~5~-(diaminomethylidene)-L-ornithyl is conserved across all compared compounds, suggesting its critical role in molecular interactions. This modification mimics arginine’s side chain, enabling participation in cation-π interactions, hydrogen bonding, and protease evasion (due to bulkiness) . However, its positional variance—mid-chain in the target compound vs. N-terminal in —alters accessibility for binding partners.

Terminal Residues and Solubility

- The target compound’s C-terminal Leu-Leu imparts significant hydrophobicity, likely reducing aqueous solubility but enhancing membrane permeability .

- In contrast, ’s Lys-Lys terminus increases solubility and may facilitate electrostatic interactions with negatively charged biomolecules (e.g., DNA, phospholipids) .

- ’s Val-Leu terminus balances moderate hydrophobicity with partial solubility from His/Lys residues .

Structural Motifs and Stability

- ’s short sequence (Orn-Tyr-Leu-Pro-Thr) lacks structural complexity, rendering it more susceptible to enzymatic degradation compared to longer peptides like the target compound .

Functional Implications

- Its length and Pro-Ser motifs may suit it for extracellular signaling or receptor binding .

- : His and Lys residues indicate possible roles in metalloproteinase inhibition or antimicrobial activity .

- : Cationic Lys-Lys tail aligns with antimicrobial peptide (AMP) motifs, proposing a mechanism for microbial membrane disruption .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for producing high-purity Glycyl-L-seryl-L-prolyl-L-tyrosyl-L-valyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucine?

- Methodology : Solid-phase peptide synthesis (SPPS) is the primary method, utilizing a resin-bound approach for sequential amino acid coupling. Key steps include:

- Resin selection : Use Wang or Rink amide resin for C-terminal amidation.

- Coupling agents : HOBt/DIC or HBTU/DIPEA for efficient activation.

- Deprotection : 20% piperidine in DMF for Fmoc group removal.

- Side-chain protection : tert-butyl for serine/tyrosine, Trt for histidine, and Pmc for ornithine.

- Cleavage : TFA cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) to release the peptide and deprotect side chains.

- Purification : Reverse-phase HPLC with a C18 column (gradient: 5–60% acetonitrile in 0.1% TFA).

- Critical considerations : Monitor coupling efficiency via Kaiser tests and optimize cleavage time to minimize side reactions .

Q. How can researchers characterize the structural integrity of this peptide?

- Analytical techniques :

- Mass spectrometry (MS) : ESI-MS or MALDI-TOF to confirm molecular weight (expected ± 0.1% deviation).

- Circular dichroism (CD) : Assess secondary structure in aqueous buffers (e.g., 10 mM phosphate, pH 7.4).

- NMR spectroscopy : 2D HSQC or NOESY for resolving backbone conformations (requires deuterated solvents like D₂O or DMSO-d6).

Q. What safety protocols are essential for handling this compound in laboratory settings?

- PPE requirements :

- Nitrile gloves (tested for chemical permeation resistance) and lab coats.

- Type P95 respirators for aerosol protection during weighing .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between predicted and observed structural conformations?

- Approach :

- Molecular dynamics (MD) simulations : Use AMBER or GROMACS with explicit solvent models (TIP3P water) to refine AlphaFold-predicted structures.

- Interdomain interactions : Apply restraint-based protocols to address multidomain orientation errors identified in AI predictions .

- Validation : Overlay simulation trajectories with experimental NMR or cryo-EM data to validate residue flexibility.

Q. What experimental designs are effective for studying this peptide’s interaction with cellular receptors?

- Techniques :

- Surface plasmon resonance (SPR) : Immobilize receptors on CM5 chips to measure binding kinetics (KD, kon/koff).

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) in PBS (pH 7.4) at 25°C.

Q. How can researchers optimize peptide solubility and stability in physiological buffers?

- Strategies :

- Buffer optimization : Test phosphate (pH 6–8) or Tris-HCl (pH 7–8) with 150 mM NaCl.

- Lyophilization : Add cryoprotectants (trehalose or sucrose) to prevent aggregation upon reconstitution.

- Chemical modification : PEGylate the N-terminus or substitute valine with hydrophilic residues (e.g., aspartate) .

Data Contradiction Resolution

Q. How should researchers address conflicting bioactivity data across studies?

- Methodological audit :

- Compare synthesis protocols (e.g., SPPS vs. solution-phase) for purity differences (HPLC traces ≥95%).

- Standardize assay conditions (e.g., cell line passage number, serum-free media for in vitro tests).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.